molecular formula C16H22O B12635929 (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol CAS No. 919284-06-3

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol

Cat. No.: B12635929
CAS No.: 919284-06-3
M. Wt: 230.34 g/mol
InChI Key: OJQZYUUBBHMJTC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol is an organic compound with a complex structure that includes both aliphatic and aromatic components. This compound is characterized by the presence of a hydroxyl group, a vinyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where a phenylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation and other large-scale organic synthesis techniques. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The vinyl group can be reduced to form saturated hydrocarbons.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S)-Naringenin: A dihydro-flavonoid with similar hydroxyl and phenyl groups.

    Koninginins: Polyketides with similar structural features and biological activities.

Uniqueness

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile in various applications.

Properties

CAS No.

919284-06-3

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol

InChI

InChI=1S/C16H22O/c1-3-15(12-14(2)13-17)10-7-11-16-8-5-4-6-9-16/h3-6,8-10,14,17H,1,7,11-13H2,2H3/t14-/m0/s1

InChI Key

OJQZYUUBBHMJTC-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)CO

Canonical SMILES

CC(CC(=CCCC1=CC=CC=C1)C=C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.